Zoledronic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRASPMIURGNCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042668 | |
| Record name | Zoledronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zoledronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, 3.27e+00 g/L | |
| Record name | Zoledronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zoledronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118072-93-8 | |
| Record name | Zoledronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118072-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zoledronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118072938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoledronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zoledronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zoledronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-Hydroxy-2-(imidazol-1-yl)ethyliden]diphosphonsäure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLEDRONIC ACID ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70HZ18PH24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zoledronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action and Molecular Interactions
Osteoclast-Mediated Bone Resorption Inhibition
Zoledronic acid is particularly effective at suppressing osteoclast-mediated bone resorption, which is central to its therapeutic application in conditions characterized by excessive bone loss. patsnap.com
Inhibition of Farnesyl Diphosphate (B83284) Synthase (FPPS) in the Mevalonate (B85504) Pathway
This compound's potent antiresorptive activity stems from its ability to inhibit farnesyl diphosphate synthase (FPPS), a crucial enzyme in the mevalonate pathway. patsnap.comnih.govaacrjournals.orgfrontiersin.org This enzyme is vital for the synthesis of isoprenoid lipids. aacrjournals.orgnih.gov Studies have shown that this compound can inhibit FPPS at picomolar concentrations, demonstrating its high potency. aacrjournals.org The binding of this compound occurs in the geranyl diphosphate (GPP) binding site of the FPPS enzyme. aacrjournals.org
Table 1: Effect of this compound on FPPS Inhibition
| Mechanism/Effect | Concentration Range for FPPS Inhibition | Reference |
| Inhibition of Farnesyl Diphosphate Synthase | Picomolar to Nanomolar | aacrjournals.org |
Disruption of Isoprenoid Lipid Synthesis
The mevalonate pathway is essential for the biosynthesis of various isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). patsnap.comaacrjournals.orgnih.gov By inhibiting FPPS, this compound effectively blocks the production of these critical isoprenoid lipids. patsnap.comaacrjournals.orgnih.gov These isoprenoid lipids are crucial for the post-translational modification, specifically prenylation, of numerous proteins. nih.govoup.commdpi.com The disruption of their synthesis directly impacts cellular functions that rely on these modifications. aacrjournals.orgfrontiersin.org
Impact on Guanosine (B1672433) Triphosphate Binding Proteins
The inhibition of isoprenoid lipid synthesis by this compound has a profound impact on small guanosine triphosphate-binding proteins (GTPases). aacrjournals.orgnih.govoup.commdpi.com These small GTPases, which include members of the Ras, Rho, and Rab families, require prenylation (the attachment of FPP or GGPP) for their proper localization to cell membranes and their subsequent functional activity. aacrjournals.orgnih.govoup.commdpi.commdpi.com Without these isoprenoid modifications, the small GTPases cannot correctly anchor to the cell membrane, leading to their dysfunction. aacrjournals.orgoup.commdpi.com This impaired function of crucial signaling proteins disrupts various cellular processes vital for osteoclast activity, such as cell morphology, cytoskeletal arrangement, membrane ruffling, and vesicle trafficking. oup.commdpi.com
Table 2: Impact of FPPS Inhibition on Key Cellular Components
| Cellular Component | Effect of FPPS Inhibition (via this compound) | Reference |
| Isoprenoid Lipid Synthesis | Reduced production of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) | patsnap.comaacrjournals.orgnih.gov |
| Guanosine Triphosphate Binding Proteins (GTPases) | Impaired prenylation, leading to dysfunction and improper membrane localization | aacrjournals.orgnih.govoup.commdpi.com |
Induction of Osteoclast Apoptosis
Role of FPPS Inhibition
The inhibition of FPPS by this compound plays a direct role in triggering osteoclast apoptosis. nih.govnih.gov The lack of essential prenylated proteins, resulting from the disruption of isoprenoid lipid synthesis, leads to cellular dysfunction and eventual death in osteoclasts. aacrjournals.orgoup.commdpi.comtandfonline.com Replenishing cells with isoprenoid lipid substrates that restore geranylgeranylation can overcome the effects of this compound on osteoclast apoptosis, further supporting the central role of FPPS inhibition in this process. aacrjournals.org
Activation of Caspases
The apoptotic pathway induced by this compound involves the activation of caspases. nih.govtandfonline.com While the specific caspases activated can vary depending on the cell type, this compound has been reported to activate caspase-dependent apoptosis pathways. nih.govtandfonline.com For instance, in some cancer cells, this compound has been shown to activate caspase-3, and in pancreatic cancer cells, caspase-9 has been implicated. nih.gov The activation of these proteases leads to the characteristic biochemical and morphological changes associated with apoptosis, ultimately resulting in the demise of the osteoclast. nih.gov
Inhibition of Osteoclast Differentiation
This compound significantly inhibits osteoclast differentiation, a critical process for bone resorption, through multiple signaling pathways frontiersin.orgnih.govnih.gov.
The Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/Receptor Activator of Nuclear Factor-κB (RANK) signaling pathway is pivotal for osteoclast differentiation and activity frontiersin.orgnih.govd-nb.infofrontiersin.org. This compound effectively suppresses this canonical pathway frontiersin.orgd-nb.infofrontiersin.org. It has been experimentally demonstrated that this compound can strongly inhibit the formation of tartrate-resistant acid phosphatase (TRAP)+ multinucleated osteoclasts induced by the RANKL/RANK pathway frontiersin.orgfrontiersin.org. This compound can inhibit the fusion of osteoclast precursors and their bone resorption activity by suppressing RANKL/RANK-induced osteoclast-related genes frontiersin.orgfrontiersin.org. This suppression includes a marked inhibition of RANKL-induced upregulation of RANK mRNA expression in osteoclast precursors frontiersin.orgresearchgate.netnih.gov. The inhibitory effects on RANK expression are largely associated with the suppression of the NF-κB pathway researchgate.netnih.gov.
A summary of this compound's effects on the RANKL/RANK pathway and osteoclast markers:
| Pathway Component/Marker | Effect of this compound Treatment | Citation |
| Osteoclast formation (TRAP+ multinucleated) | Strongly inhibited | frontiersin.orgfrontiersin.org |
| Osteoclast precursor fusion | Inhibited | frontiersin.orgfrontiersin.org |
| Bone resorption activity | Inhibited | frontiersin.orgfrontiersin.org |
| RANK mRNA expression (RANKL-induced) | Significantly suppressed | frontiersin.orgspandidos-publications.com |
| TRAP mRNA expression (RANKL-induced) | Significantly suppressed | frontiersin.orgspandidos-publications.com |
| Calcitonin Receptor (CTR) mRNA expression (RANKL-induced) | Significantly suppressed | spandidos-publications.com |
This compound inhibits osteoclast differentiation and function by regulating the NF-κB and JNK signaling pathways nih.govoup.comspandidos-publications.comnih.gov. Both NF-κB and c-Jun N-terminal kinase (JNK) are crucial for osteoclast differentiation frontiersin.orgnih.govoup.com. This compound downregulates RANKL-induced phosphorylation of IκBα and p65, and simultaneously upregulates the level of non-phosphorylated IκBα, thereby inhibiting the nuclear translocation of p65 frontiersin.org. Experimental studies have shown that this compound can specifically attenuate RANKL-induced NF-κB and JNK signaling spandidos-publications.comnih.gov. This regulation leads to a decrease in the expression of osteoclastogenesis-associated genes such as calcitonin receptor, tartrate-resistant acid phosphatase, and dendritic cell-specific transmembrane protein nih.gov.
An overview of this compound's impact on NF-κB and JNK pathways:
| Signaling Component | Effect of this compound Treatment | Citation |
| IκBα phosphorylation | Downregulated (RANKL-induced) | frontiersin.orgspandidos-publications.com |
| p65 phosphorylation | Downregulated (RANKL-induced) | frontiersin.orgspandidos-publications.com |
| Non-phosphorylated IκBα | Upregulated | frontiersin.org |
| p65 nuclear translocation | Inhibited | frontiersin.org |
| JNK phosphorylation | Downregulated (dose-dependent) | frontiersin.orgspandidos-publications.com |
Beyond the canonical RANKL pathway, this compound also influences osteoclast differentiation through the non-canonical Wnt/Ca2+/Calmodulin Dependent Protein Kinase II (CaMKII) pathway frontiersin.orgnih.govnih.govd-nb.inforesearchgate.net. This pathway is involved in mediating osteoclast differentiation, where increased intracellular Ca2+ concentrations activate calmodulin and subsequently CaMKII, promoting the expression of NFATc1 and TRAP, leading to osteoclast differentiation nih.govresearchgate.netpharmaceuticalintelligence.com. This compound inhibits non-canonical Wnt signaling by decreasing the signaling protein levels of Wnt5a and CaMKII, and it also significantly decreases Ca2+ levels and inhibits the expression of calmodulin, thereby impeding osteoclast differentiation researchgate.net.
This compound prevents the differentiation of macrophages into osteoclasts nih.govd-nb.inforesearchgate.net. It inhibits the activity, aggregation, and migration of osteoclast precursor cells and macrophages, thereby preventing osteoclast differentiation nih.govresearchgate.netfrontiersin.org. Studies have also shown that in the presence of macrophage colony-stimulating factor (M-CSF), this compound can inhibit RANKL-induced upregulation of RANK mRNA, further suppressing osteoclast differentiation frontiersin.orgresearchgate.net. This suggests that this compound targets the early stages of osteoclastogenesis by modulating the behavior of their precursor cells nih.gov.
Antitumor Mechanisms and Cellular Effects
This compound exhibits direct antitumor effects and cellular activities in addition to its anti-resorptive properties. These effects include the inhibition of cancer cell proliferation, viability, motility, invasion, and angiogenesis, as well as the induction of cancer cell apoptosis nih.govoup.comresearchgate.netnih.goviiarjournals.orgnih.gov.
This compound's antitumor activity is often attributed to its ability to inhibit key enzymes in the mevalonate pathway, such as farnesyl pyrophosphate synthase (FPPS), which is crucial for protein prenylation in various cell types, including cancer cells oup.comaacrjournals.orgiiarjournals.org. This inhibition leads to the accumulation of unprenylated proteins, disrupting cellular signaling and inducing cytotoxicity aacrjournals.orgiiarjournals.orgascopubs.org. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer and oral carcinoma cells, by activating pro-apoptotic pathways such as caspase-3, -8, and -9 aacrjournals.orgnih.gov.
Furthermore, this compound can affect tumor angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. It has been observed to inhibit the proliferation of human endothelial cells in vitro and reduce vessel sprouting, suggesting an antiangiogenic effect iiarjournals.orgnih.gov. This compound can also decrease the expression and secretion of Vascular Endothelial Growth Factor (VEGF) in some cancer cells, further contributing to its antiangiogenic properties nih.gov.
This compound's impact extends to influencing tumor cell adhesion and invasion, thereby potentially reducing the metastatic spread of cancer cells oup.comiiarjournals.orgnih.gov.
A summary of this compound's antitumor cellular effects:
| Cellular Effect | Mechanism / Associated Action | Citation |
| Inhibition of proliferation | Inhibition of farnesyl diphosphate synthase (FPPS), disrupting mevalonate pathway. | aacrjournals.orgiiarjournals.orgascopubs.org |
| Induction of apoptosis | Activation of caspase-3, -8, -9; ROS-mediated apoptosis. | nih.govaacrjournals.orgiiarjournals.orgnih.gov |
| Inhibition of angiogenesis | Inhibition of endothelial cell proliferation; reduction of VEGF expression. | iiarjournals.orgnih.gov |
| Reduced tumor cell adhesion & invasion | Disorganization of cell cytoskeleton. | oup.comiiarjournals.orgnih.gov |
Regulation of Signaling Pathways in Cancer Cells
Downregulation of STAT1
This compound has been shown to directly radiosensitize renal cell carcinoma (RCC) cells by enhancing the caspase-3-mediated apoptosis pathway. A key molecular mechanism underlying this radiosensitizing effect is the downregulation of Signal Transducer and Activator of Transcription 1 (STAT1) expression. This downregulation occurs through a post-transcriptional modification. Studies have observed this effect in STAT1-abundant RCC cell lines, such as 786-O, A-498, and ACHN cells, but not in Caki-1 cells, which lack significant STAT1 expression. Furthermore, experimental knockdown of endogenous STAT1 via siRNA in 786-O cells mimicked the radiosensitizing effects of this compound, while the introduction of exogenous STAT1 rendered Caki-1 cells more resistant to radiation, underscoring the critical role of STAT1 downregulation in this compound's cellular action. bwise.krgenecards.org
Impact on AKT/mTOR Signaling Pathway
This compound significantly impacts the Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, a crucial regulator of cell growth, proliferation, and survival. Treatment with this compound leads to an inhibition of the mTOR signaling pathway, which is directly correlated with a reduction in the phosphorylation levels of AKT (p-AKT) and mTOR (p-mTOR). wikipedia.orgguidetopharmacology.orgcenmed.com Specifically, in osteosarcoma cells treated with this compound for 48 hours, a marked decrease in mTOR phosphorylation at Ser2448 and Akt phosphorylation at Ser473 has been observed. genecards.org This inhibition of mTOR by this compound subsequently affects its downstream effector molecules, such as p70S6K and 4E-BP1, leading to a substantial reduction in their production. genecards.org The degree of this compound's inhibitory effect on cell growth has been linked to the extent of its inhibition of p-AKT and p-mTOR in breast cancer cell lines, with MDA-MB-231 cells demonstrating higher sensitivity to this compound treatment compared to MCF-7 cells, often associated with a more pronounced inhibition of mTOR signaling. wikipedia.orgguidetopharmacology.orgcenmed.com
Endoplasmic Reticulum Stress Response (PERK-eIF2α-CHOP and ATF6 signaling pathways)
This compound is capable of inducing endoplasmic reticulum (ER) stress responses within cells. This induction occurs through the activation of specific branches of the unfolded protein response (UPR), namely the PERK-eIF2α-CHOP and ATF6 signaling pathways. wikipedia.orgcenmed.com Upon this compound treatment, there is an activation of phosphorylated-PERK (p-PERK) and phosphorylated-eukaryotic initiation factor 2 alpha (p-eIF2α). wikipedia.orgcenmed.com In breast cancer cell lines, such as MDA-MB-231 cells, this compound treatment resulted in a significant upregulation of the expression of ATF6, PERK, and CCAAT/enhancer-binding protein homologous protein (CHOP). cenmed.com The activation of the PERK-eIF2α-CHOP pathway as a consequence of this compound-induced ER stress is pivotal, as it leads to an increase in the expression of Regulated in Development and DNA Damage Response 1 (REDD1), a protein that subsequently inhibits the mTOR signaling pathway, contributing to cell growth inhibition. wikipedia.orgguidetopharmacology.orgcenmed.com The UPR acts as a cellular adaptive mechanism, initiated by ER stress sensors like PERK, IRE1, and ATF6, to restore ER homeostasis. nih.govresearchgate.netsci-hub.se Prolonged PERK activation, specifically, results in eIF2α phosphorylation, which globally reduces protein synthesis but selectively upregulates the translation of certain mRNAs, including Activating Transcription Factor 4 (ATF4). researchgate.net CHOP, a downstream transcription factor activated by the PERK/eIF2α/ATF4 axis, plays a crucial role in promoting ER stress-induced apoptosis. nih.govresearchgate.net
Induction of REDD1 expression
A significant molecular effect of this compound is the induction of the expression of Regulated in Development and DNA Damage Response 1 (REDD1), a stress-responsive protein. wikipedia.orgguidetopharmacology.orgcenmed.com REDD1 is recognized as an inhibitor of the mTOR pathway. wikipedia.orgguidetopharmacology.org The extent of REDD1 induction by this compound can vary between cell lines, with higher expression observed in MDA-MB-231 cells compared to MCF-7 cells, which correlates with their increased sensitivity to this compound's cytotoxic effects. wikipedia.org The mechanism for this induction involves the activation of ER stress responses, specifically through the PERK-eIF2α-CHOP signaling pathway. wikipedia.orgguidetopharmacology.orgcenmed.com This cascade leads to an increase in REDD1 expression, which then mediates the inhibition of the mTOR signaling pathway, ultimately contributing to the observed cell growth inhibition. wikipedia.orgguidetopharmacology.orgcenmed.com This finding is consistent with prior reports indicating that REDD1 expression can be upregulated as part of the ER stress response. wikipedia.org
Table: this compound's Impact on REDD1 Expression in Breast Cancer Cell Lines
| Cell Line | This compound Treatment (50 µM) | Fold Increase of REDD1 (at 48 h) |
| MCF-7 | Yes | 1.3 |
| MDA-MB-231 | Yes | 2.7 |
| Controls (untreated) | No | 1.0 (baseline) |
This data highlights that MDA-MB-231 cells exhibit a more pronounced induction of REDD1 expression upon this compound treatment compared to MCF-7 cells. wikipedia.org
Preclinical Research on Zoledronic Acid
In Vitro Studies
In vitro research has primarily focused on the cellular and molecular interactions of zoledronic acid with osteoclasts and various tumor cell lines, as well as its combinatorial effects with other agents.
This compound is recognized as one of the most potent bisphosphonates in inhibiting osteoclast-mediated bone resorption, as demonstrated in numerous in vitro models. Studies have shown that this compound effectively inhibits the differentiation of osteoclasts from their mononuclear precursors. Furthermore, it has been observed to suppress osteoclast survival, a distinct effect not shared by agents like denosumab. The compound's inhibitory action on bone resorption has been consistently confirmed in experiments utilizing dentin slices, a common substrate for assessing osteoclastic activity.
At concentrations ranging from 0.1 to 5 µM, this compound has been shown to suppress receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast differentiation and bone resorptive activity. Mechanistically, this compound inhibits the RANKL-induced activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of c-Jun N-terminal kinase (JNK) in RAW264.7 cells. This inhibition subsequently leads to a decrease in the expression of genes crucial for osteoclastogenesis, including calcitonin receptor, tartrate-resistant acid phosphatase (TRAP), and dendritic cell-specific transmembrane protein. This compound is believed to induce osteoclast apoptosis by interfering with the activation of RAS-related proteins through its action on the mevalonate (B85504) pathway, specifically by blocking farnesyl-diphosphate synthase.
Preclinical studies indicate that bisphosphonates, including this compound, possess the ability to directly inhibit tumor cell growth. This compound has been shown to suppress breast cancer cell proliferation and induce apoptosis. In a dose-dependent manner, this compound inhibits the growth of various neoplastic cells, such as human breast cancer MCF-7 cells, prostate cancer PC-3 cells, and neuroblastoma cells. It has been noted that this compound can increase apoptotic cell death and decrease the proliferation, migration, and invasion of tumor cells. Specifically, in neuroblastoma cells, direct anti-tumoral activity was observed at this compound concentrations between 12.5 and 50 μmol/L in vitro. Cell cycle analysis has revealed that this compound can induce cell cycle arrest at the S and G2/M phases, with effects directly related to the concentration applied.
This compound has demonstrated synergistic cytotoxic effects when combined with several chemotherapeutic agents in various in vitro models. In MCF-7 human breast cancer cells, synergistic antiproliferative effects were observed when this compound was combined with paclitaxel (B517696) (PubChem CID: 36314), docetaxel (B913) (PubChem CID: 148124), and vincristine (B1662923) (PubChem CID: 5978). In contrast, the combination of this compound and doxorubicin (B1662922) (PubChem CID: 31703) exerted an antagonistic effect on MCF-7/Zol cells, a this compound-adapted breast cancer cell line.
However, other studies have reported synergistic anti-cancer effects of this compound and doxorubicin in different cell lines, including canine malignant histiocytosis cells, human prostate cancer cells, and human breast cancer cells, leading to increased cell apoptosis. It was also observed that combining this compound with lomustine (B1675051) (CCNU, PubChem CID: 3950) or vincristine did not necessarily increase cell apoptosis in some of these studies. In prostate cancer PC-3 cells, the combination of this compound and docetaxel significantly inhibited proliferation, exhibiting a synergistic anti-tumor effect compared to either drug alone. Furthermore, synergistic cytotoxic effects were confirmed between this compound and radiation therapy in breast cancer (MCF-7) cells, resulting in enhanced growth inhibition.
The observed synergistic effects of this compound with various agents are summarized in the table below:
| Combination Partner | Cell Line(s) | Effect on Proliferation/Apoptosis | Reference |
| Paclitaxel | MCF-7 (breast cancer) | Synergistic Antiproliferation | |
| Docetaxel | MCF-7 (breast cancer), PC-3 (prostate cancer) | Synergistic Antiproliferation | |
| Vincristine | MCF-7 (breast cancer) | Synergistic Antiproliferation | |
| Doxorubicin | MCF-7/Zol (this compound-adapted MCF-7) | Antagonistic Antiproliferation | |
| Doxorubicin | Canine malignant histiocytosis, Human prostate cancer, Human breast cancer | Increased Cell Apoptosis | |
| Radiation Therapy | MCF-7 (breast cancer) | Synergistic Growth Inhibition |
The development of resistance to this compound in cancer cell lines has been a subject of investigation. Parental MCF-7 breast cancer cells, when exposed to increasing concentrations of this compound over time, developed a resistant subline (MCF-7/Zol). This acquired resistance was found to be associated with the de novo expression of resistance genes, specifically breast cancer resistance protein (BCRP) and lung resistance-related protein (LRP), as well as the upregulation of Bcl-2 gene expression. Additionally, a down-regulation of Bax gene expression was implicated in the resistance mechanism. Notably, the multidrug resistance protein 1 (MDR1) and multidrug resistance-associated protein 1 (MRP1) genes did not appear to contribute significantly to this compound resistance in the MCF-7/Zol cell line.
Further characterization of the MCF-7/Zol cells revealed cross-resistance to other anticancer drugs, including paclitaxel, docetaxel, and vincristine. However, these resistant cells surprisingly retained sensitivity to doxorubicin. Beyond breast cancer, repeated treatment of malignant tumor cell lines, such as A549 lung cancer and MG63 osteosarcoma cells, with sub-lethal concentrations of zoledronate led to the development of drug resistance and an associated increase in "stemness". This acquired stem-like phenotype was evidenced by the upregulation of stem cell markers, including NANOG, cMYC, octamer-binding transcription factor 4 (Oct-4), and sex-determining region Y-box 2 (Sox2), alongside enhanced sphere-forming capabilities in the resistant cell lines compared to their parental counterparts.
Animal Models
Animal models have been instrumental in assessing the in vivo efficacy of this compound, particularly concerning its effects on bone resorption and its potential anti-tumor activities.
In various animal models, this compound has consistently demonstrated its high potency in inhibiting osteoclast-mediated bone resorption, surpassing other bisphosphonates like pamidronate. This compound effectively preserves bone mass in estrogen-deficient animal models, such as ovariectomized monkeys and rats, without negatively impacting bone mineralization. Prolonged treatment regimens have shown to prevent skeletal turnover and subsequent bone loss, reduce cortical porosity, and enhance the mechanical strength of bones. Furthermore, this compound significantly suppressed bone loss associated with conditions like arthritis, bone metastases, and prosthesis loosening.
Tumor Xenograft Models for Antitumor Activity
Preclinical studies utilizing tumor xenograft models have demonstrated this compound's (ZOL) antitumor activity across various cancer types. This compound has shown efficacy in inhibiting tumor growth in models of glioblastoma (GBM), breast cancer, and non-small cell lung cancer (NSCLC). For instance, in a subcutaneous xenograft model, this compound significantly reduced the weight of LCLC-103H xenografts, which express wild-type KRAS-EGFR, particularly at a dose of 500 µg/kg. This effect was attributed to a decrease in proliferative capacity rather than significant apoptosis induction. In contrast, KRAS-mutant NSCLC cell lines exhibited resistance to this compound, whereas wild-type KRAS-cells were sensitive. oncotarget.com
Beyond NSCLC, this compound effectively inhibited GBM tumor growth in xenograft mouse models. In neuroblastoma xenograft models, daily subcutaneous administration of 0.1 mg/kg this compound reduced tumor growth by 33%. iiarjournals.org Furthermore, this compound treatment reduced tumor growth and prevented bone volume loss in an orthotopic xenograft model of osteolytic oral squamous cell carcinoma (OSCC). nih.gov
This compound's antitumor effects have also been explored in combination therapies. In vitro, this compound enhanced the cytostatic effect of cisplatin (B142131) in human NSCLC cells, and while a clear tendency was observed in xenograft models, the combination did not reach statistical significance in further reducing tumor weight. oncotarget.com Additionally, this compound demonstrated a supra-additive effect when combined with temozolomide (B1682018) against human malignant glioma cells expressing O6-methylguanine DNA methyltransferase in subcutaneous xenograft models. plos.org
Table 1: Antitumor Activity of this compound in Tumor Xenograft Models
| Tumor Model | Cell Line/Type | This compound Dose/Regimen | Key Antitumor Effect | Citation |
| NSCLC Xenograft | LCLC-103H (wild-type KRAS-EGTR) | 500 µg/kg weekly for 3 weeks (i.p.) | Significant reduction in tumor weight (p=0.032) | oncotarget.com |
| GBM Xenograft | U87 | 0.2 mg/kg locally | Attenuated tumor volume | oncotarget.com |
| Neuroblastoma Xenograft | Neuroblastoma | 0.1 mg/kg/day (s.c.) | 33% reduction in tumor growth | iiarjournals.org |
| Oral Squamous Cell Carcinoma Xenograft | SCCF2Luc | 100 µg/kg | Reduced tumor growth, prevented bone loss | nih.gov |
| Malignant Glioma Xenograft | T98G, LN-18 (MGMT-expressing) | 40 µM (in vitro); subcutaneous (in vivo, combined with TMZ) | Supra-additive growth inhibition with temozolomide | plos.org |
Prevention of Skeletal-Related Events in Advanced Malignancies
Preclinical investigations have underscored this compound's role in preventing skeletal-related events (SREs) associated with advanced malignancies. As a potent inhibitor of osteoclast-mediated bone resorption, this compound accumulates in bone due to its high binding affinity for divalent cations. europa.eu It leads to decreased osteoclastogenesis and osteoclast activity, which are critical in the pathological bone destruction seen in cancer. plos.org
In a murine model of bone-metastatic prostate cancer, specifically using RM1(BM) cells in C57BL/6 mice, this compound treatment effectively inhibited tumor-induced bone lysis and preserved bone volume. The treatment also reduced the calcification of tumor-induced endochondral osteoid material. plos.org These effects were corroborated by a reduction in serum levels of tartrate-resistant acid phosphatase 5b (TRAP 5b) and osteocalcin, indicating a reduction in bone resorption and formation, respectively, thereby modulating bone turnover. plos.org
While this compound significantly increased the survival of tumor-bearing mice and maintained the integrity of tumor-affected bones in this model, it did not prevent the initial establishment of bone metastases. plos.org this compound has been identified as the most potent bisphosphonate in terms of inhibiting osteoclastic activity in animal models. europa.eutechscience.com In multiple myeloma models, it helps prevent bone disease by reducing osteolytic lesions, limiting bone loss, and increasing bone mineral density. mdpi.com
Table 2: Effects of this compound on Skeletal Parameters in Preclinical Models
| Preclinical Model | Key Outcome Measured | This compound Effect | Citation |
| Bone-metastatic Prostate Cancer (Murine) | Tumor-induced bone lysis | Inhibited | plos.org |
| Bone-metastatic Prostate Cancer (Murine) | Bone volume | Maintained | plos.org |
| Bone-metastatic Prostate Cancer (Murine) | Serum TRAP 5b and Osteocalcin | Decreased | plos.org |
| Multiple Myeloma | Osteolytic lesions, bone loss | Reduced | mdpi.com |
| Multiple Myeloma | Bone mineral density | Increased | mdpi.com |
Bone Mineral Density and Microarchitecture Studies
This compound's impact on bone mineral density (BMD) and microarchitecture has been extensively studied in various preclinical models, highlighting its profound effects on bone quality and strength. Studies have shown that this compound treatment promotes new bone formation. jointdrs.org
In an osteoporotic rat tibia model, rats treated with this compound exhibited superior bone histology and biomechanical properties. Notably, there was a significant increase in peak torque at failure, which suggests enhanced bone mineral content, improved microarchitecture, or a combination of both. jointdrs.org Similar findings were observed in a mouse model of chronic enteropathy-associated bone loss (CED), where both short-term (4 weeks) and long-term (10 weeks) this compound administration led to increased BMD and improved microarchitecture in the long bones and vertebrae. biorxiv.org
In a rodent model addressing chronic rotator cuff tears, a single subcutaneous dose of 100 µg/kg this compound substantially improved bone microarchitecture at the humeral head and enhanced the biomechanical properties of the enthesis following reconstruction. Specifically, the intervention group showed higher bone volume fraction (BV/TV) and trabecular number at the lateral and medial humeral head (p = 0.005 and p = 0.010 for BV/TV; p = 0.004 and p = 0.001 for trabecular number, respectively). Maximum load to failure rates were also significantly higher in the this compound group (p < 0.001), correlating positively with cortical thickness. researchgate.net
Table 3: Effects of this compound on Bone Mineral Density and Microarchitecture
| Preclinical Model | Treatment & Duration | Key Bone Parameter | This compound Effect | Citation |
| Osteoporotic Rat Tibia | This compound treatment | Peak torque at failure | Increased (p=0.005) | jointdrs.org |
| CED Mouse (high bone turnover) | 4-10 weeks | Total body BMD, tibia, femur, lumbar spine BMD | Increased | biorxiv.org |
| Ovariectomized (OVX) Rat | Single 20 µg/kg or 100 µg IV dose, 180 days | Trabecular bone volume, overall mineralization, compressive strength | Maintained/Increased | researchgate.netlbl.gov |
| Rotator Cuff Repair (Rodent Chronic Defect) | Single 100 µg/kg s.c. dose | Bone volume fraction (BV/TV), Trabecular number, Maximum load to failure | Increased (p<0.01 for all) | researchgate.net |
Assessment of Anti-angiogenic Activity in Vivo
The anti-angiogenic activity of this compound has been a subject of significant preclinical investigation, with findings suggesting its potential to interfere with tumor vascularization. In vivo studies have demonstrated that this compound can inhibit angiogenesis. For example, a regimen of 20 µ g/mouse administered three times a week for three consecutive weeks inhibited angiogenesis in Matrigel plugs and suppressed the growth and neo-angiogenesis of CG5 xenografts in athymic nude mice. nih.govnih.gov
In vitro, this compound decreased the viability of human umbilical vein endothelial cells (HUVECs) in a time- and concentration-dependent manner, and also inhibited their tubule formation and invasion, which are critical processes in angiogenesis. nih.govnih.gov Studies in the 5T2 myeloma model have shown that this compound significantly reduced tumor-associated angiogenesis. iiarjournals.org Furthermore, this compound has been reported to reduce levels of circulating pro-matrix metalloproteinase-9 and vascular endothelial growth factor (VEGF), accompanied by decreased infiltration of macrophages in the tumor stroma, suggesting systemic anti-angiogenic effects. nih.govaacrjournals.org In neuroblastoma xenograft models, this compound reduced tumor growth by interfering with tumor angiogenesis, leading to a significant reduction in the number and length of vessels per grid in the treated groups. iiarjournals.org
Table 4: In Vivo Anti-angiogenic Activity of this compound
| Preclinical Model | Dose/Regimen | Key Anti-angiogenic Effect | Citation |
| Matrigel Plugs (athymic nude mice) | 20 µ g/mouse , 3x/week for 3 weeks | Inhibited angiogenesis | nih.govnih.gov |
| CG5 Xenografts (athymic nude mice) | 20 µ g/mouse , 3x/week for 3 weeks | Inhibited growth and neo-angiogenesis | nih.govnih.gov |
| 5T2 Myeloma Model | Not specified | Reduced tumor-associated angiogenesis | iiarjournals.org |
| Neuroblastoma Xenograft | 0.1 mg/kg/day (s.c.) | Reduced number and length of vessels per grid | iiarjournals.org |
| NSCLC Xenograft (LCLC-103H) | 500 µg/kg weekly for 3 weeks (i.p.) | Induced VEGF expression and improved tumor vascularization (Note: A contrasting finding) | oncotarget.comnih.gov |
Clinical Research and Therapeutic Efficacy
Management of Osteoporosis
Zoledronic acid has established itself as a critical agent in the pharmacological management of osteoporosis. Its intravenous administration, often on an annual basis, contributes to its efficacy in enhancing bone mineral density (BMD) and reducing the incidence of fractures. openaccessjournals.com
Comprehensive clinical investigations have consistently demonstrated this compound's pronounced effect on reducing osteoporotic fracture rates. The Health Outcomes and Reduced Incidence with this compound ONce yearly (HORIZON) Pivotal Fracture Trial provided robust evidence, showcasing significant reductions in vertebral, hip, and non-vertebral fractures over a three-year period in postmenopausal women with osteoporosis. openaccessjournals.commanagedhealthcareexecutive.com
Fracture Risk Reduction in Postmenopausal Osteoporosis (HORIZON Pivotal Fracture Trial)
| Fracture Type | This compound Group Incidence | Placebo Group Incidence | Relative Risk Reduction | P-value |
| Morphometric Vertebral | 3.3% | 10.9% | 70% | < 0.001 |
| Hip | 1.4% | 2.5% | 41% | 0.002 |
| Clinical Vertebral | 0.5% | 2.6% | 77% | < 0.001 |
| Non-vertebral | 8.0% | 10.7% | 25% | < 0.001 |
| All Clinical Fractures | 8.4% | 12.8% | 33% | < 0.001 |
A meta-analysis of 12 randomized controlled trials further corroborated these findings, indicating that this compound possesses a 79% probability of exhibiting the highest reduction in vertebral fractures among compared bisphosphonates. nih.gov For hip fractures, it demonstrated a 47% probability of the greatest risk reduction. nih.gov Furthermore, the HORIZON Recurrent Fracture Trial showed that an annual infusion of this compound, when initiated within 90 days following surgical repair of a low-trauma hip fracture, led to a 35% reduction in any new clinical fracture, a 46% reduction in new clinical vertebral fractures, and a 27% reduction in new nonvertebral fractures when compared to placebo over a median follow-up of 1.9 years. openaccessjournals.comnih.gov
This compound demonstrates a significant positive impact on BMD across crucial skeletal sites. In postmenopausal women diagnosed with osteoporosis, annual infusions of 5 mg this compound have been shown to increase BMD in the lumbar spine by 6.7% and in the femoral neck by 5.1%. nih.gov Research indicates that this compound's capacity to increase BMD is comparable to that observed with daily oral bisphosphonates. hopkinsarthritis.org
BMD Changes in Postmenopausal Osteoporosis (Illustrative Data)
| Skeletal Site | This compound BMD Increase (Approximate %) |
| Lumbar Spine | 4.3% - 6.7% |
| Femoral Neck | 3.1% - 5.1% |
| Total Hip | Significant increase observed |
| Trochanter | Significant increase observed |
The HORIZON Pivotal Fracture Trial stands as a landmark 3-year, Phase III, international, multicenter, randomized, double-blind, placebo-controlled clinical trial. Its primary objective was to assess the efficacy and safety of this compound in postmenopausal women with osteoporosis. openaccessjournals.comnih.gov The study enrolled 7,765 patients, with 3,889 randomized to receive once-yearly intravenous this compound (5 mg) and 3,876 to receive placebo. wikijournalclub.org All participants also received daily calcium and vitamin D supplementation. openaccessjournals.comnih.gov The trial conclusively showed that this compound led to a significant reduction in vertebral, hip, and other fractures, accompanied by measurable increases in BMD and reductions in bone turnover markers. openaccessjournals.com
This compound is an approved treatment and preventative measure for glucocorticoid-induced osteoporosis. drugbank.com Studies indicate that this compound effectively prevents bone loss and mitigates fracture risk in patients undergoing glucocorticoid therapy. frontierspartnerships.org In transplant recipients, who frequently receive glucocorticoids, this compound has demonstrated superior efficacy in increasing spinal BMD compared to other bisphosphonates such as alendronate. nih.govoup.com
This compound's utility extends to preventing bone loss in several distinct patient cohorts:
Liver Transplant Recipients: Significant and rapid bone loss is a recognized complication following liver transplantation. Clinical studies have demonstrated that this compound can effectively prevent this bone loss within the initial year post-transplantation. frontierspartnerships.orgnih.govnih.gov A comparative study with alendronate highlighted this compound's ability to induce greater increases in spinal BMD in liver transplant patients. nih.govoup.com
HIV Patients: Individuals with HIV infection and those on antiretroviral therapy (ART) are susceptible to accelerated bone loss and an elevated fracture risk. emory.edu A single dose of this compound has been shown to prevent ART-induced bone loss, with significant increases in lumbar spine BMD observed over 12, 24, and 48 weeks. emory.edupharmaceutical-journal.commdpi.com Furthermore, this compound proved more effective in increasing BMD than merely switching from tenofovir (B777) disoproxil fumarate (B1241708) (TDF) in virologically suppressed HIV-positive adults with osteopenia. aidsmap.com
Prostate Cancer Patients (Androgen Deprivation Therapy): Androgen deprivation therapy (ADT), a common treatment for prostate cancer, can result in substantial bone loss. This compound has been shown to increase BMD in the lumbar spine and femoral neck in men receiving ADT for non-metastatic prostate cancer. nih.gov For men with metastatic hormone-sensitive prostate cancer, this compound has been observed to significantly reduce fracture risk. urologytimes.com
Oncological Applications
This compound serves as a fundamental component in the management of bone-related complications in various malignancies. Its applications include preventing skeletal-related events (SREs), alleviating bone pain, and treating hypercalcemia of malignancy. nih.gov
Bone Metastases from Solid Tumors: this compound is widely employed for the prevention and treatment of bone metastases originating from solid tumors, including advanced breast cancer, prostate cancer, lung cancer, and renal cell carcinoma. nih.govmacmillan.org.uknih.gov It effectively reduces the incidence of SREs, such as pathological fractures, spinal cord compression, and the necessity for radiation or surgical intervention to bone, while also delaying their onset. nih.govnih.govoup.commdpi.com In breast cancer, it can also act as an adjuvant therapy, reducing the risk of cancer disseminating to the bones. macmillan.org.ukbreastcancernow.orgmacmillan.org.uk For prostate cancer, this compound prevents bone loss in patients undergoing androgen deprivation therapy and mitigates SREs in those with metastatic disease. nih.govascopubs.org
Multiple Myeloma: The International Myeloma Working Group recommends this compound as a preferred bone-targeted agent for patients with newly diagnosed multiple myeloma, irrespective of existing bone disease, to prevent bone damage, lytic lesions, and fractures. myeloma.orgascopost.comascopubs.org It has been shown to reduce skeletal-related events and alleviate bone pain in these patients. nih.govmyeloma.orgashpublications.orghaematologica.org
Hypercalcemia of Malignancy (HCM): this compound is an efficacious treatment for hypercalcemia of malignancy, a severe systemic complication of cancer. macmillan.org.ukcancerresearchuk.orgnih.govwestmidspallcare.co.uk Studies have demonstrated this compound's superiority over pamidronate in achieving complete response (normalization of corrected serum calcium levels) and extending the median time to relapse. nih.goveviq.org.au
Effect of this compound on Hypercalcemia of Malignancy
| Treatment Group | Complete Response Rate by Day 10 (%) | Normalization by Day 4 (%) | Median Time to Relapse (days) |
| This compound 4 mg | 88.4% | 45.3% | 32 |
| This compound 8 mg | 86.7% | 55.6% | 43 |
| Pamidronate 90 mg | 69.7% | 33.3% | 18 |
Prevention of Skeletal-Related Events (SREs) in Advanced Malignanciesthis compound is an established therapy for the prevention of skeletal-related events (SREs) in patients with bone metastasesopenaccessjournals.com. SREs encompass complications such as pathologic fractures, spinal cord compression, the need for radiation therapy or surgery to bone, and hypercalcemia of malignancynih.gov. This compound functions by inducing osteoclast apoptosis, leading to a decrease and delay in the development of SREsdovepress.com.
Multiple MyelomaIn multiple myeloma (MM), this compound has been shown to reduce and delay the occurrence of SREsdovepress.com. A large randomized phase III clinical trial, the Medical Research Council (MRC) Myeloma IX study, involving nearly 2,000 newly diagnosed MM patients, compared this compound (4 mg administered intravenously every 3-4 weeks) with oral clodronic acid (1600 mg daily). This compound significantly reduced the proportion of patients who experienced an SRE (27.0% versus 35.3%; P = 0.0004)oncozine.comascopubs.org. A retrospective analysis further confirmed that patients receiving this compound experienced a statistically significant reduction in skeletal events (8.96%) compared to those who did not (42.6%)auctoresonline.org. A randomized, open-label study, which included patients with multiple myeloma, investigated the efficacy of less frequent dosing of this compound. This study demonstrated that administering this compound intravenously every 12 weeks maintained efficacy in preventing skeletal-related events, with 28.6% of patients in the every-12-weeks group experiencing at least one SRE within two years, compared to 29.5% in the once-monthly dosing group (P < 0.001 for non-inferiority)ashpublications.orgjwatch.org. The skeletal morbidity rate was 0.4 in both groupsashpublications.org.
Table 1: Efficacy of this compound in Preventing SREs in Multiple Myeloma
| Study/Comparison | Endpoint | This compound (ZA) | Comparator (Clodronic Acid/No ZA) | P-value |
| MRC Myeloma IX (Proportion with SREs) oncozine.comascopubs.org | Proportion of patients with ≥1 SRE | 27.0% | 35.3% | 0.0004 |
| Retrospective Analysis (SREs) auctoresonline.org | Skeletal events | 8.96% | 42.6% | < 0.001 |
| Himelstein et al. (Dosing Frequency) ashpublications.orgjwatch.org | Proportion of patients with ≥1 SRE within 2 years (Q12W vs Q4W) | 28.6% (Q12W) | 29.5% (Q4W) | < 0.001 (non-inferiority) |
Bone Metastases from Solid Tumors (e.g., Breast, Prostate, Lung)this compound significantly reduces the incidence of SREs in patients with bone metastases from various solid tumors, including breast, prostate, and lung cancerscancernetwork.comnih.gov.
Breast Cancer: In patients with newly diagnosed bone metastases from breast cancer, this compound treatment led to a low incidence of SREs and a decrease in pain from baseline nih.gov. A study comparing this compound (2.0 mg or 4.0 mg) to pamidronate (90 mg) in patients with osteolytic lesions due to metastatic breast carcinoma or multiple myeloma found that this compound at doses of 2.0 mg and 4.0 mg significantly reduced the need for radiation therapy to bone and the occurrence of SREs, such as pathologic fractures and hypercalcemia nih.gov. A meta-analysis comparing bisphosphonates in metastatic breast cancer reported an SRE rate of 1.60 for this compound, which was lower than pamidronate (2.07) and clodronate (2.29) aacrjournals.org.
Prostate Cancer: For patients with hormone-refractory prostate cancer that had metastasized to bone, treatment with this compound 4 mg resulted in a 25% reduction in the proportion of patients experiencing an SRE (44% for placebo vs. 33% for this compound; P = 0.021) over 15 months cancernetwork.com. Furthermore, the proportion of patients with a pathologic fracture decreased from 22% with placebo to 13% with this compound cancernetwork.com. In a meta-analysis, the SRE rate for this compound in prostate cancer was 0.83, which was favorable compared to clodronate (1.11) and pamidronate (1.41) aacrjournals.org.
Lung Cancer and Other Solid Tumors: A phase III clinical trial involving patients with bone metastases from solid tumors other than breast or prostate cancer, including non-small-cell lung cancer (NSCLC), demonstrated that this compound 4 mg significantly decreased the incidence of SREs and increased the time to first SRE compared with placebo-treated patients cancernetwork.comnih.gov. This study showed a 19% reduction in the proportion of patients who had at least one SRE (P = 0.039) and prolonged the time to first SRE by approximately 2 months (P = 0.007) cancernetwork.com. This was the first demonstration of palliative efficacy for bisphosphonate therapy in patients with bone metastases from a wide variety of solid tumors nih.gov.
Similar to multiple myeloma, studies suggest that this compound administered at 12-week intervals may be an acceptable treatment option for patients with bone metastases from solid tumors, including breast, prostate, and lung cancers, without increasing the risk of SREs jwatch.orgoncotarget.com. A meta-analysis of three randomized controlled trials comprising 2650 patients found no significant differences in the occurrence of SREs when this compound was administered at 12-week versus 4-week intervals (RR = 0.98; 95% CI = 0.86–1.12; P = 0.80) oncotarget.com.
Table 2: Efficacy of this compound in Preventing SREs in Solid Tumors
| Cancer Type | Endpoint | This compound (ZA) | Comparator (Placebo/Other Bisphosphonate) | P-value |
| Prostate Cancer cancernetwork.com | Proportion of patients with ≥1 SRE | 33% | 44% (Placebo) | 0.021 |
| Proportion of patients with pathologic fracture | 13% | 22% (Placebo) | Not specified | |
| Lung & Other Solid Tumors cancernetwork.com | Reduction in proportion with ≥1 SRE | 19% reduction vs. placebo | - | 0.039 |
| Prolongation of time to first SRE | ~2 months vs. placebo | - | 0.007 | |
| Breast Cancer (Meta-analysis SRE rate) aacrjournals.org | SRE rate (events per patient-year) | 1.60 | 2.07 (Pamidronate), 2.29 (Clodronate) | Not directly compared, but lower |
Hypercalcemia of Malignancy (HCM) Treatmentthis compound is an effective treatment for moderate to severe hypercalcemia of malignancy (HCM)capes.gov.br. A pooled analysis of two identical, concurrent, parallel, multicenter, randomized, double-blind, double-dummy clinical trials compared the efficacy of this compound (4 mg and 8 mg) with pamidronate (90 mg) in treating HCMcapes.gov.brnih.goveviq.org.auresearchgate.net. The results demonstrated that both doses of this compound were superior to pamidronate in treating HCMnih.goveviq.org.auresearchgate.net.
The complete response rates by day 10 were significantly higher for this compound: 88.4% for the 4 mg dose and 86.7% for the 8 mg dose, compared to 69.7% for pamidronate 90 mg nih.goveviq.org.auresearchgate.net. Normalization of corrected serum calcium (CSC) occurred by day 4 in approximately 50% of patients treated with this compound, whereas this was observed in only 33.3% of pamidronate-treated patients nih.goveviq.org.auresearchgate.net. The median duration of complete response also favored this compound, with response durations of 32 days for 4 mg, 43 days for 8 mg, and 18 days for pamidronate 90 mg nih.goveviq.org.auresearchgate.net.
Table 3: Efficacy of this compound in Hypercalcemia of Malignancy (HCM)
| Treatment Arm | Complete Response Rate (by Day 10) nih.goveviq.org.auresearchgate.net | Normalization of CSC (by Day 4) nih.goveviq.org.auresearchgate.net | Median Duration of Complete Response (days) nih.goveviq.org.auresearchgate.net |
| This compound 4 mg | 88.4% (P=0.002 vs Pamidronate) | ~50% | 32 |
| This compound 8 mg | 86.7% (P=0.015 vs Pamidronate) | ~50% | 43 |
| Pamidronate 90 mg | 69.7% | 33.3% | 18 |
Antitumor Effects in Specific CancersBeyond its established role in managing bone complications, this compound has also demonstrated direct antitumor effects in certain cancer types.
Multiple Myeloma (Overall and Progression-Free Survival)Clinical studies indicate that this compound possesses meaningful anticancer activity in multiple myelomanih.gov. The MRC Myeloma IX study, which compared this compound with oral clodronate in newly diagnosed multiple myeloma patients, reported significant improvements in survival outcomesoncozine.comascopubs.orgresearchgate.net. At a median follow-up of 3.7 years, this compound significantly reduced the risk for death by 16% (hazard ratio [HR] 0.842; 95% confidence interval [CI] 0.74-0.96; P=0.0118) and the relative risk for progression-free survival (PFS) events by 12% (HR 0.88; 0.80-0.98; P=0.0179) compared with oral clodronateoncozine.comascopubs.org. The benefit in overall survival (OS) with this compound was maintained even after accounting for the potential effects of SREs on survival, suggesting an independent anticancer effectoncozine.comascopubs.org.
In a separate phase III trial involving 308 adult patients with previously untreated symptomatic multiple myeloma, treatment with this compound (4 mg intravenously every 28 days for 24 months) resulted in significantly higher 10-year PFS (66% vs. 52%, p < 0.001) and OS (67% vs. 48%, p < 0.001) rates compared to control patients after a median follow-up of 69.8 months nih.gov.
Table 4: Antitumor Effects of this compound in Multiple Myeloma
| Study/Endpoint | This compound (ZA) | Comparator (Clodronate/No ZA) | Hazard Ratio (HR) / P-value | Median Follow-up |
| MRC Myeloma IX oncozine.comascopubs.org | 3.7 years | |||
| Overall Survival (Risk for death) | - | - | HR 0.842 (95% CI 0.74-0.96); P=0.0118 | |
| Progression-Free Survival (Risk for PFS events) | - | - | HR 0.88 (95% CI 0.80-0.98); P=0.0179 | |
| Another Phase III Trial nih.gov | 69.8 months | |||
| 10-year Progression-Free Survival | 66% | 52% | P < 0.001 | |
| 10-year Overall Survival | 67% | 48% | P < 0.001 |
Breast Cancer (Disease-Free Survival in Premenopausal Women)this compound, when administered adjunctively with endocrine therapy, can significantly improve disease-free survival in breast cancer, particularly in premenopausal womenopenaccessjournals.com.
Table 5: Antitumor Effects of this compound in Premenopausal Breast Cancer (Disease-Free Survival)
| Study | Comparison | Endpoint | Hazard Ratio (HR) / P-value | 5-year DFS Probability |
| ABCSG-12 Trial nih.gov | ZA + Endocrine Therapy vs. Endocrine Therapy Alone | Disease-Free Survival | HR 0.68 (95% CI 0.51-0.91); p=0.009 | Not specified |
| ZO-FAST Trial openaccessjournals.com | Upfront ZA vs. Delayed ZA (with AI therapy) | Disease-Free Survival events | 41% reduction; p=0.0314 | Not specified |
| HOBOE-2 Trial ecancer.org | ZA + Letrozole vs. Tamoxifen | Disease-Free Survival | HR 0.52 (95% CI 0.34-0.80); p=0.003 | 0.93 (ZA + Letrozole) vs. 0.85 (Tamoxifen) |
Osteosarcoma Cells (Synergistic Antitumor Effects)
This compound (ZA) demonstrates synergistic antitumor effects in osteosarcoma cells when combined with various therapeutic agents, influencing cellular activity, proliferation, and apoptosis. When combined with cisplatin (B142131), ZA significantly inhibits the activity and proliferation of 143B osteosarcoma cells in vitro, inducing apoptosis and promoting the generation of reactive oxygen species (ROS). This combination also inhibits the phosphorylation of PI3K and AKT signaling pathways nih.govnih.gov. In vivo studies using orthotopic osteosarcoma models in mice further support these findings, showing that the combination of ZA and cisplatin significantly reduces tumor volume and cell proliferation, increases tumor cell apoptosis and necrosis, and decreases TRAP+ osteoclasts and osteolysis nih.govnih.gov.
Furthermore, ZA has been shown to enhance the effects of ursolic acid (UA) in human osteosarcoma cell lines, including U-2 OS and MG-63 cells. The co-administration of UA and ZA significantly suppresses cell viability and colony formation while inducing apoptosis. This synergistic anti-tumor effect is notably linked to enhanced oxidative stress, which an antioxidant pretreatment can reverse fishersci.canih.gov. The combined effect of UA and this compound was observed to be stronger in reducing cell viability compared to the combination of cisplatin and this compound in both U-2 OS cells at 72 hours and MG-63 cells at 48 hours fishersci.ca. Additionally, the combination of ZA and UA significantly induces autophagy, and blocking autophagy reduces the growth inhibitory effect of the combined treatment fishersci.ca.
This compound also potentiates the inhibition of mTOR (mammalian target of rapamycin) signaling, a pathway implicated in cancer cell growth and proliferation, when combined with Everolimus (RAD001) in osteosarcoma cells. Low doses of RAD001 and this compound exhibited a synergistic antiproliferative effect on MOS-J cells in vitro fishersci.ca. In syngeneic mice models, this combination significantly reduced tumor volume compared to single-agent treatments, confirming their synergistic action in vivo fishersci.ca.
Beyond small molecule inhibitors, this compound has shown synergistic effects with biological agents. The combination of this compound and the oncolytic adenovirus OBP-301 demonstrated enhanced antitumor efficacy across human osteosarcoma cell lines (MNNG/HOS, SaOS-2, and 143B), leading to a more efficient decrease in cell viability compared to single treatments nih.govhznu.edu.cn. This dual therapy also effectively inhibited tumor-mediated osteoclast activation, tumor growth, and associated bone destruction nih.govhznu.edu.cn. This compound treatment also induces the expression of Clusterin (CLU) in osteosarcoma cells. Inhibition of CLU using OGX-011 synergistically enhances the activity of this compound on cell growth and apoptosis, accompanied by a decrease in heat shock proteins (HSPs), multidrug resistance protein 1 (MDR1), and heat shock factor 1 (HSF1) transcriptional activity hznu.edu.cn. In an MNNG/HOS xenograft model, OGX-011 potentiated this compound's effect, leading to a significant 50% inhibition of tumor growth and prolonged survival compared to this compound alone hznu.edu.cn.
These findings suggest this compound's potential as a synergistic partner in multi-modal therapeutic strategies for osteosarcoma by modulating various cellular pathways and enhancing the efficacy of diverse anticancer agents.
Renal Cell Carcinoma (Radiosensitization)
This compound exhibits direct radiosensitizing effects on renal cell carcinoma (RCC) cells, enhancing their susceptibility to radiation therapy. This radiosensitization is independent of the compound's osteoclast inhibitory activity and occurs by potentiating the caspase-3-mediated apoptosis pathway within the RCC cells wikipedia.orgguidetopharmacology.orgnih.gov. A key molecular mechanism underlying this effect involves the post-transcriptional downregulation of signal transducer and activator of transcription 1 (STAT1) expression by this compound wikipedia.orgguidetopharmacology.orgnih.govmims.com.
Research indicates that the radiosensitizing effect of this compound is dependent on the baseline expression of STAT1 in RCC cell lines. Specifically, radiosensitization was observed in 786-O, A-498, and ACHN cell lines, all of which expressed STAT1 abundantly wikipedia.orgguidetopharmacology.orgnih.gov. Conversely, the Caki-1 cell line, which exhibited faint STAT1 expression, did not show radiosensitization with this compound treatment wikipedia.orgguidetopharmacology.orgnih.gov. Further studies confirmed the critical role of STAT1 in RCC cell radiosensitivity: knockdown of endogenous STAT1 by siRNA sensitized 786-O cells to radiation therapy to an extent comparable to this compound, while the introduction of exogenous STAT1 rendered Caki-1 cells more resistant to radiation wikipedia.orgguidetopharmacology.orgnih.gov. This compound's ability to downregulate STAT1 expression in these sensitive cell lines occurred in a time- and dose-dependent manner wikipedia.org.
Clinically, this compound has been reported to enhance the antitumor effects of radiotherapy for bone metastases stemming from RCC. A combination therapy involving this compound and radiotherapy yielded a significantly higher objective response rate (60%) and longer median skeletal-related event (SRE)-free survival (median not reached) compared to radiotherapy alone (8% objective response rate and 18.7 months SRE-free survival) in one study wikipedia.orgnih.govmims.com. This suggests that this compound can enhance the sensitivity of RCC cells to radiation directly at bone metastasis sites wikipedia.orgnih.gov. The compound has also shown potential in reducing SREs in over half of patients with RCC bone metastases when combined with radiation therapy nih.gov.
These findings underscore this compound's role as a potent radiosensitizer in RCC, particularly through its influence on STAT1 and the apoptosis pathway, offering a mechanistic basis for its clinical application in enhancing the efficacy of radiotherapy for RCC bone metastases.
Adverse Events and Management Strategies
Acute Phase Reaction
An acute phase reaction (APR) is a common, transient syndrome that can occur following the initial intravenous administration of zoledronic acid. nih.gov This reaction is characterized by a constellation of symptoms that typically manifest within 24 to 36 hours of the infusion and resolve within 72 hours. nih.govresearchgate.net
Myalgia, Arthralgia, Pyrexia, Influenza-like Symptoms, Headache
The clinical presentation of an APR is varied, with patients experiencing a range of symptoms. A large multicenter trial involving postmenopausal women with osteoporosis found that after the first infusion of this compound, there was a significantly higher incidence of several adverse events compared to placebo. These included:
Pyrexia (Fever): This is one of the most common symptoms, often accompanied by chills and flushing. oup.com
Myalgia and Arthralgia: Generalized muscle and joint pain are frequently reported, contributing to a sense of diffuse musculoskeletal discomfort. nih.govoup.com
Influenza-like Symptoms: Many patients experience a flu-like illness encompassing fatigue, malaise, and nasopharyngitis. nih.govjsurgmed.com
Headache: Headaches are also a commonly reported component of the APR. nih.gov
Renal Impairment and Safety
This compound has been associated with reports of renal impairment and, in some cases, acute renal failure. www.gov.ukmedsafe.govt.nz This risk is particularly pronounced in patients with pre-existing kidney dysfunction or other risk factors. www.gov.ukmedsafe.govt.nz Therefore, careful monitoring of renal function is a critical aspect of treatment with this compound.
It is recommended that creatinine (B1669602) clearance be assessed before each dose of this compound. medsafe.govt.nzfda.gov The drug is generally not recommended for patients with a creatinine clearance below 35 mL/min. fda.govendocrine-abstracts.org Adequate hydration before administration is also crucial to minimize the risk of renal adverse events, especially in elderly patients and those receiving diuretic therapy. medsafe.govt.nz
The risk of acute renal failure can be increased by several factors, including:
Underlying renal disease inpharmd.com
Dehydration secondary to fever, sepsis, or gastrointestinal losses inpharmd.com
Concomitant use of diuretic therapy inpharmd.com
Advanced age inpharmd.com
While renal toxicity is a serious consideration, studies have shown that in many patients, the changes in serum creatinine levels following this compound infusion are not clinically significant. endocrine-abstracts.org However, the potential for renal impairment necessitates vigilant monitoring and adherence to safety precautions. inpharmd.com
Osteonecrosis of the Jaw (ONJ)
Osteonecrosis of the jaw (ONJ) is a rare but serious adverse event associated with bisphosphonate therapy, including this compound. cancer.gov ONJ is a condition where the jawbone is exposed and begins to die due to a lack of blood supply. cancerresearchuk.org While the exact mechanisms are not fully understood, it is thought that bisphosphonates interfere with the normal process of bone breakdown and remodeling, which can impair the jaw's ability to heal after dental procedures. cancer.gov
Risk Factors (Dental Health, Smoking, Dosing Frequency, Cancer Type)
Several factors have been identified that increase the risk of developing ONJ in patients receiving this compound:
Dental Health: Poor dental health, including the presence of missing teeth, dentures, or a history of oral surgery, is a significant risk factor. cancer.gov Invasive dental procedures, such as tooth extractions, are particularly associated with an increased risk of ONJ. tandfonline.com
Smoking: Current smokers have been found to be about twice as likely to develop ONJ compared to former or never smokers. cancer.gov
Dosing Frequency: Patients who receive this compound more frequently are at a greater risk of developing ONJ. cancer.gov
Cancer Type: The risk of ONJ can vary depending on the type of cancer. For instance, the rate of ONJ has been observed to be higher in patients with multiple myeloma compared to those with breast cancer that has metastasized to the bone. cancer.gov
Other Factors: Other potential risk factors include anemia, diabetes, and the use of chemotherapy or steroid therapy. cancerresearchuk.orgtandfonline.comjst.go.jp
Comparison with Other Bisphosphonates
When comparing the risk of ONJ between different bisphosphonates, several factors come into play, including the potency of the drug and the route of administration. Intravenous bisphosphonates, such as this compound, are generally associated with a higher risk of ONJ compared to oral bisphosphonates like alendronate. nih.govmdpi.com
Hypocalcemia and Electrolyte Abnormalities
This compound administration is associated with a risk of hypocalcemia and other electrolyte disturbances. The incidence of hypocalcemia has been reported to be between 5% and 10% of patients treated with a this compound infusion. This adverse event is primarily a consequence of the drug's potent antiresorptive activity. By rapidly inhibiting osteoclast function, this compound reduces the efflux of calcium from bone into the bloodstream, which can lead to a transient decrease in serum calcium levels, particularly after the initial infusion. nih.gov
While often mild and asymptomatic, severe and symptomatic hypocalcemia can occur, presenting with serious neurological and cardiac manifestations such as tetany, seizures, and cardiac arrhythmias. nih.gov In some instances, these events can be life-threatening. The onset of severe hypocalcemia can range from one day to several months after the administration of this compound. nih.gov
Several risk factors have been identified that increase the likelihood of developing hypocalcemia following this compound treatment. These include pre-existing vitamin D deficiency, chronic kidney disease, hypoparathyroidism, and hypomagnesemia. journalmc.org Patients with these underlying conditions may have a compromised ability to compensate for the sudden decrease in bone resorption. journalmc.org
Management of this compound-induced hypocalcemia involves both preventative measures and active treatment. It is crucial to assess and correct pre-existing hypocalcemia and vitamin D deficiency before initiating therapy. journalmc.org Adequate calcium and vitamin D supplementation is recommended for all patients receiving this compound. medsafe.govt.nz Post-infusion monitoring of serum calcium and related electrolytes like phosphate (B84403) and magnesium is also a key management strategy. medsafe.govt.nzmdedge.com In cases of symptomatic hypocalcemia, treatment involves the administration of calcium and vitamin D supplements until serum calcium levels normalize. journalmc.org
Interactive Data Table: Risk Factors for this compound-Induced Hypocalcemia
| Risk Factor | Description |
| Vitamin D Deficiency | Insufficient vitamin D impairs intestinal calcium absorption, exacerbating the effect of reduced bone resorption. journalmc.org |
| Chronic Kidney Disease | Impaired renal function can affect calcium and phosphate homeostasis and reduce the clearance of this compound. journalmc.org |
| Hypoparathyroidism | Reduced parathyroid hormone levels limit the body's ability to mobilize calcium from bone and increase renal calcium reabsorption. journalmc.org |
| Hypomagnesemia | Low magnesium levels can impair parathyroid hormone secretion and action, contributing to hypocalcemia. mdedge.com |
Cardiac Events (e.g., Atrial Fibrillation, Heart Failure)
The association between this compound and cardiac adverse events, particularly atrial fibrillation, has been a subject of investigation with some conflicting findings. Some studies have suggested a potential increased risk of serious atrial fibrillation. For instance, a meta-analysis of three studies involving over 16,000 patients found that those taking this compound or alendronate were more likely to experience serious atrial fibrillation, including events requiring hospitalization or resulting in death, compared to placebo. sciencedaily.comeurekalert.org One large clinical trial reported that serious atrial fibrillation events occurred in 1.3% of patients receiving this compound compared to 0.5% of those receiving a placebo. researchgate.net
More recent observational studies have also pointed towards an increased risk of heart failure in patients treated with this compound when compared to those on oral bisphosphonates or untreated individuals. One study reported a higher risk of heart failure in this compound users compared to those on oral bisphosphonates, with an adjusted hazard ratio of 1.17. nih.gov When compared to untreated subjects, the risk was even higher. nih.gov
Interactive Data Table: Incidence of Atrial Fibrillation in a Key this compound Trial
| Treatment Group | Incidence of Serious Atrial Fibrillation |
| This compound | 1.3% |
| Placebo | 0.5% |
| Data from a large clinical trial as reported in multiple sources. researchgate.net |
Ocular Adverse Effects (e.g., Uveitis)
Ocular inflammation is a recognized, albeit uncommon, adverse effect of this compound. Among the reported ocular side effects, acute anterior uveitis is one of the more serious complications. acpjournals.org The incidence of acute anterior uveitis following intravenous this compound has been reported to be between 0.8% and 1.1% of patients. acpjournals.org
Symptoms of this compound-induced uveitis typically manifest within 2 to 4 days after the infusion and can include eye pain, blurred vision, photosensitivity, and redness of the eye. acpjournals.orggccair.org The condition can be unilateral or bilateral. nih.gov The underlying mechanism is thought to be an immune-mediated inflammatory response, possibly through the activation of T cells and macrophages which then release inflammatory cytokines. acpjournals.org
Management of this compound-associated uveitis requires prompt ophthalmological evaluation. The standard treatment consists of topical corticosteroids to reduce inflammation and cycloplegic agents to relieve pain from ciliary spasm. acpjournals.org In more severe cases, systemic corticosteroids may be necessary. oup.com With appropriate treatment, the symptoms typically resolve over a period of several weeks without long-term visual sequelae. acpjournals.orgnih.gov
Interactive Data Table: Characteristics of this compound-Induced Uveitis
| Characteristic | Description |
| Incidence | 0.8% - 1.1% acpjournals.org |
| Onset | Typically 2 to 4 days post-infusion acpjournals.org |
| Common Symptoms | Eye pain, blurred vision, photophobia, conjunctival hyperemia nih.gov |
| Proposed Mechanism | Activation of T cells and macrophages leading to inflammatory cytokine release acpjournals.org |
| Primary Treatment | Topical corticosteroids and cycloplegics acpjournals.org |
Rare and Emerging Adverse Events (e.g., Acute Pancreatitis)
While the adverse event profile of this compound is well-characterized for more common side effects, rare and emerging adverse events continue to be monitored. Acute pancreatitis is one such rare event that has been reported in the literature, although a definitive causal link has not been firmly established. endocrinolrespract.orgendocrinolrespract.org
Case reports have described the occurrence of acute pancreatitis in patients following the administration of this compound, where other common causes of pancreatitis were excluded. endocrinolrespract.org In one reported case, a 74-year-old woman developed features of acute pancreatitis three days after her first infusion of this compound for postmenopausal osteoporosis. endocrinolrespract.org The patient was managed with supportive care and recovered. endocrinolrespract.org
The potential mechanism by which this compound could induce pancreatitis is not yet understood, and further research is needed to explore this possible association. endocrinolrespract.org Given the widespread use of this compound, clinicians should be aware of this potential rare adverse event and consider it in the differential diagnosis of patients who present with acute abdominal pain after receiving the medication. endocrinolrespract.org
Resistance to Zoledronic Acid
Mechanisms of Acquired Resistance in Cancer Cells
Cancer cells can develop resistance to zoledronic acid through a variety of adaptive mechanisms. These include altering drug transport, dysregulating apoptotic pathways, activating pro-survival signaling cascades, and undergoing phenotypic changes that promote a more aggressive and resistant state.
ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively pump various substances, including drugs, out of the cell. oaepublish.com Overexpression of these transporters can lead to multidrug resistance by reducing the intracellular concentration of chemotherapeutic agents. oaepublish.com
Research has identified the upregulation of the breast cancer resistance protein (BCRP), also known as ABCG2, as a mechanism of resistance to this compound. In MCF-7 breast cancer cells made resistant to this compound (MCF-7/Zol), BCRP levels were found to be elevated. nih.govnih.gov This increase in BCRP was associated with a decreased accumulation of its substrate within the resistant cells, suggesting an enhanced efflux of the drug or its metabolites. nih.govnih.gov Interestingly, the intracellular localization of BCRP was also altered in the resistant cells. nih.gov The functional significance of this was demonstrated when an inhibitor of BCRP, Biochanin A, was able to sensitize the MCF-7/Zol cells to this compound in a concentration-dependent manner. nih.gov
| Transporter | Cancer Cell Line | Key Finding | Citation |
| BCRP (ABCG2) | MCF-7 (Breast Cancer) | Elevated levels and altered intracellular localization in this compound-resistant cells, leading to decreased substrate accumulation. | nih.govnih.gov |
Apoptosis, or programmed cell death, is a key mechanism through which this compound exerts its anti-tumor effects. plos.org Cancer cells can acquire resistance by upregulating anti-apoptotic proteins, which block the cell death signaling cascade.
Studies have shown that prostate cancer cells (DU145) that developed resistance to this compound (DU145R80) exhibited overexpression of the anti-apoptotic protein Bcl-2 and the oncoprotein c-Myc. nih.govnih.gov This overexpression was linked to the cells' acquired resistance to apoptosis. nih.gov Similarly, in MCF-7 breast cancer cells, an increased Bcl-2/Bax ratio correlated with this compound resistance. nih.gov The combination of docetaxel (B913) and this compound has been shown to synergistically induce apoptosis in hormone-refractory prostate cancer cells by downregulating Bcl-2. nih.gov Furthermore, in osteoclast precursors, resistance to this compound-induced apoptosis was associated with an increase in the anti-apoptotic protein Bcl-xL. nih.govtmu.edu.tw
| Protein | Cancer Type/Cell Line | Effect of Overexpression | Citation |
| Bcl-2 | Prostate Cancer (DU145) | Contributes to resistance to this compound-induced apoptosis. | nih.govnih.gov |
| c-Myc | Prostate Cancer (DU145) | Implicated in the mechanism of this compound resistance. | nih.govnih.gov |
| Bcl-xL | Osteoclast Precursors | Increases survival against this compound-induced apoptosis. | nih.govtmu.edu.tw |
In conjunction with the overexpression of anti-apoptotic proteins, the downregulation of pro-apoptotic proteins can further tilt the balance towards cell survival, contributing to drug resistance. The BCL-2 family of proteins, which includes both pro- and anti-apoptotic members, are critical regulators of apoptosis. iiarjournals.org
A key pro-apoptotic protein, Bax, has been found to be downregulated in cancer cells resistant to this compound. In non-small cell lung cancer (NSCLC) cell lines (A549 and H1650), repeated treatment with this compound led to the development of resistance, which was associated with a significant downregulation of Bax. iiarjournals.orgnih.goviiarjournals.org To confirm the role of Bax in sensitivity to the drug, silencing of Bax in the parental, non-resistant cell lines was shown to induce drug resistance. iiarjournals.orgnih.gov These findings indicate that the sensitivity of lung cancer cells to this compound is, at least in part, dependent on Bax expression. nih.gov
The activation of pro-survival signaling pathways can confer resistance to this compound by promoting cell proliferation and inhibiting apoptosis. One such pathway is the p38 mitogen-activated protein kinase (p38-MAPK) pathway.
In a study using DU145 prostate cancer cells, continuous exposure to this compound led to the development of a resistant cell line (DU145R80) that exhibited strong activation of the p38-MAPK survival pathway. nih.gov The critical role of this pathway in resistance was demonstrated when a p38 inhibitor, SB203580, completely reversed the resistance to this compound. nih.gov The activation of p38-MAPK was also linked to the overexpression of Bcl-2 and c-Myc. nih.gov In osteoclast precursors, the p38 MAPK pathway was found to regulate the expression of the anti-apoptotic protein Bcl-xL, thereby increasing cell survival against this compound-induced apoptosis. nih.govtmu.edu.tw Other signaling pathways implicated in modulating the response to this compound include the NF-κB and JAK/STAT3 pathways. nih.govspandidos-publications.comnih.govproquest.com
| Signaling Pathway | Cell Type | Consequence of Activation | Citation |
| p38-MAPK | Prostate Cancer (DU145) | Induces resistance and acquisition of a more aggressive phenotype. | nih.gov |
| p38-MAPK | Osteoclast Precursors | Regulates Bcl-xL expression, leading to increased cell survival. | nih.govtmu.edu.tw |
| NF-κB | Breast Cancer (MCF-7) | Increased nuclear translocation is associated with BCRP upregulation and resistance. | nih.govnih.gov |
| JAK/STAT3 | Lung Cancer (H1975, HCC827GR) | Inhibition by this compound can re-sensitize resistant cells to gefitinib. | spandidos-publications.comnih.govproquest.com |
Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to apoptosis. aacrjournals.orgnih.gov
Prostate cancer cells that acquired resistance to this compound were observed to have undergone EMT. nih.gov Conversely, studies have shown that this compound can reverse EMT in triple-negative breast cancer cells, which is associated with a decrease in mesenchymal markers like N-cadherin, Twist, and Snail, and an increase in the epithelial marker E-cadherin. aacrjournals.orgnih.gov This reversal of EMT by this compound was linked to the inactivation of the NF-κB pathway. aacrjournals.orgnih.gov Furthermore, in gefitinib-resistant lung cancer cells, this compound was able to reverse EMT, suggesting that targeting this process may help overcome drug resistance. spandidos-publications.comnih.gov
Cross-Resistance to Other Agents
The development of resistance to one drug can sometimes confer resistance to other, often related, therapeutic agents. This phenomenon is known as cross-resistance. In the context of this compound, studies have investigated whether resistance extends to other bisphosphonates.
In the DU145R80 prostate cancer cell line, which is resistant to this compound, cross-resistance was observed to another nitrogen-containing bisphosphonate, pamidronate. nih.gov However, these cells did not show cross-resistance to clodronate, a non-nitrogen-containing bisphosphonate. nih.gov This suggests that the mechanism of resistance is specific to the class of bisphosphonates that, like this compound, act by inhibiting the mevalonate (B85504) pathway. nih.govpatsnap.com
Future Directions in Zoledronic Acid Research
As a potent and widely utilized bisphosphonate, zoledronic acid continues to be a subject of intensive research. Future investigations are aimed at expanding its therapeutic applications and optimizing its use in various clinical settings. Key areas of ongoing research include a deeper understanding of its anticancer activities and a thorough evaluation of its long-term safety and effectiveness.
Q & A
What experimental design considerations are critical when comparing the efficacy of zoledronic acid to other bisphosphonates in osteoporosis treatment?
Basic Research Question
When designing comparative studies, ensure matched patient cohorts (e.g., age, baseline bone mineral density) and standardized dosing regimens. For example, a study comparing this compound to ibandronic acid used radiological reassessment for bone density changes and controlled for confounding factors like calcium/vitamin D supplementation . Use dual-energy X-ray absorptiometry (DXA) as a primary endpoint and include long-term follow-up (e.g., 2–5 years) to assess sustained effects.
How can researchers resolve contradictions in clinical trial outcomes for this compound in adjuvant breast cancer therapy?
Advanced Research Question
Conflicting results (e.g., lack of disease-free survival benefit in the AZURE trial vs. reduced skeletal events in metastatic settings) require stratified analysis. Evaluate subgroup responses, such as menopausal status or tumor subtype, and consider pharmacodynamic factors like drug accumulation in bone microenvironments . Meta-analyses pooling data from trials with harmonized endpoints (e.g., overall survival, recurrence rates) can clarify context-dependent efficacy .
What methodologies are recommended for studying this compound’s renal toxicity mechanisms?
Advanced Research Question
Use primary human tubular cell cultures to model renal uptake. Fluid-phase endocytosis can be tracked via co-localization with fluorescent markers (e.g., dextran). Quantify intracellular this compound levels using high-performance liquid chromatography (HPLC) and correlate with cytotoxicity assays (e.g., MTT) at varying doses and exposure times. Apical vs. basolateral uptake pathways should be differentiated to explain dose-dependent tubular necrosis .
What are the optimal protocols for combining this compound with calcium and vitamin D3 in osteoporosis trials?
Basic Research Question
Standardize co-administration regimens to avoid confounding. For example, provide calcium carbonate (1,000–1,200 mg/day) and vitamin D3 (800–1,000 IU/day) to all participants, with adherence monitored via serum 25-hydroxyvitamin D levels. In a trial of elderly patients with hip fractures, this approach improved bone density and hip function scores by 12–18% compared to monotherapy .
How can HPLC be validated for quantifying this compound in pharmaceutical formulations?
Basic Research Question
Develop a reverse-phase HPLC method with a C18 column, UV detection at 220 nm, and a mobile phase of phosphate buffer (pH 6.8) and methanol (95:5). Validate linearity (e.g., 10–500 µg/mL), precision (RSD <2%), and recovery rates (>98%). Cross-validate with mass spectrometry for trace-level quantification in biological matrices .
What factors explain this compound’s superior efficacy over pamidronate in hypercalcemia of malignancy?
Advanced Research Question
this compound’s higher binding affinity to hydroxyapatite and prolonged skeletal retention (half-life >200 days) enable sustained suppression of osteoclast activity. In a pooled analysis, this compound normalized serum calcium in 50% of patients by day 4 vs. 33.3% with pamidronate, with a median response duration of 32 vs. 18 days . Dose-response studies suggest 4 mg IV this compound achieves faster calcium normalization than 90 mg pamidronate.
How should researchers address this compound’s variable cost-effectiveness in different patient populations?
Advanced Research Question
Conduct Markov model analyses incorporating fracture risk, survival data, and healthcare costs. For example, in nursing home residents, this compound’s incremental cost-effectiveness ratio (ICER) was $207,400/QALY, exceeding standard thresholds. Sensitivity analyses should identify high-risk subgroups (e.g., prior fractures) where ICER improves to <$100,000/QALY .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
Follow GHS guidelines: use PPE (gloves, goggles), avoid dust inhalation, and ensure ventilation. In case of skin contact, wash with soap/water for 15 minutes. For spills, use non-spark tools and avoid water to prevent aerosolization. Store at room temperature in airtight containers, segregated from strong acids/oxidizers .
Why does this compound’s efficacy in preventing skeletal-related events (SREs) vary between cancer types?
Advanced Research Question
Tumor-specific bone remodeling pathways influence efficacy. In prostate cancer, this compound reduces SREs by 36% via RANKL inhibition, while in lung cancer, denosumab shows superior SRE delay (median 21.4 vs. 15.4 months). Analyze biomarkers like NTx (bone turnover) and TGF-β (osteolytic activity) to predict response .
How can researchers optimize dosing intervals for this compound in metastatic bone disease?
Advanced Research Question
Use pharmacokinetic modeling to balance renal clearance and bone saturation. A phase 3 trial found non-inferiority with 12-week vs. 4-week dosing in SRE prevention (HR 1.06, 95% CI 0.96–1.18), reducing renal toxicity risk. Monitor serum creatinine and adjust intervals for patients with eGFR <60 mL/min .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
